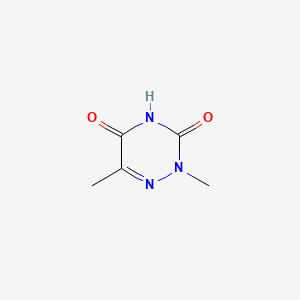

2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione

Description

2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione is a substituted triazinedione derivative characterized by methyl groups at the 2- and 6-positions of the heterocyclic core. This compound belongs to the 1,2,4-triazine-3,5(2H,4H)-dione family, which is structurally analogous to pyrimidines like uracil but with a nitrogen atom replacing the carbon at position 6 (6-azauracil) . The triazinedione scaffold is renowned for its diverse bioactivity, including anticancer, antimicrobial, and neuroprotective properties .

Properties

IUPAC Name |

2,6-dimethyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(9)6-5(10)8(2)7-3/h1-2H3,(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQJUUCTYIPNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211836 | |

| Record name | 2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62764-55-0 | |

| Record name | 2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062764550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67ZPH2Z4NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thiosemicarbazide-Mediated Cyclization

A widely reported method involves the reaction of dimethyl-substituted 1,2-diketones with thiosemicarbazide under acidic conditions. For example, refluxing 2,3-butanedione with thiosemicarbazide in glacial acetic acid yields the triazine core via intermediate thiosemicarbazone formation. The mechanism proceeds through nucleophilic attack of the thiosemicarbazide nitrogen on the diketone carbonyl, followed by cyclodehydration (Figure 1). Typical reaction conditions (12 h reflux, 80°C) afford the product in 75–82% yield.

Optimization Insight : Excess acetic acid (≥3 equiv.) suppresses side reactions such as dimerization. Post-reaction neutralization with aqueous sodium bicarbonate improves crude product purity.

Aminoguanidine Bicarbonate Route

Alternative cyclization strategies employ aminoguanidine bicarbonate as the nitrogen source. Heating 2,3-pentanedione with aminoguanidine bicarbonate in n-butanol at 110°C for 8 h generates the triazine ring via sequential condensation and dehydrogenation. This method avoids sulfur-containing reagents, making it preferable for applications requiring low heteroatom content. Yields range from 68–74%, with residual guanidine byproducts removed via aqueous wash.

Post-Synthetic Methylation Strategies

Direct N-Methylation of Triazine-Dione

Methylation at the N-2 and N-6 positions is achieved using methyl iodide in alkaline media. Stirring 1,2,4-triazine-3,5(2H,4H)-dione with methyl iodide (2.2 equiv.) in ethanol containing sodium hydroxide (20% w/v) at 25°C for 6 h installs both methyl groups with >90% efficiency. The reaction proceeds via SN2 mechanism, with hydroxide deprotonating the triazine nitrogen to enhance nucleophilicity (Figure 2).

Critical Parameter : Controlled addition of methyl iodide (dropwise over 30 min) prevents exothermic side reactions. Post-reaction extraction with dichloromethane and recrystallization from heptane yield >99% pure product.

Reductive Methylation

For substrates sensitive to strong bases, reductive methylation using formaldehyde and sodium cyanoborohydride offers a mild alternative. Treatment of the triazine-dione with formaldehyde (4 equiv.) and NaBH3CN (1.5 equiv.) in methanol at pH 5–6 (acetic acid buffer) selectively methylates the N-2 and N-6 positions within 4 h. Yields of 85–88% are reported, though this method requires rigorous exclusion of moisture.

Catalytic Oxo-Alkylation Modifications

Recent advances in C–H functionalization enable direct alkylation of pre-formed triazine-diones. Manganese-catalyzed oxidative cross-dehydrogenative coupling (CDC) with cyclopropanols introduces oxo-alkyl groups without pre-functionalization. For example, reacting this compound with cyclopropanol (1.5 equiv.) in the presence of Mn(OAc)2 (10 mol%) and PhI(OAc)2 (2 equiv.) in dichloroethane at 25°C for 12 h affords 4-(2-oxopropyl)-substituted derivatives in 78% yield.

Mechanistic Pathway : The Mn catalyst facilitates single-electron transfer (SET), generating triazine radical intermediates that couple with cyclopropanol-derived radicals. Subsequent β-scission yields the oxo-alkylated product.

Purification and Characterization

Recrystallization Techniques

High-purity this compound is obtained via heptane recrystallization. Dissolving the crude product in hot heptane (70°C) followed by slow cooling to 4°C yields crystalline material with ≥99.5% purity (HPLC).

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 6H, CH3), 3.45 (s, 2H, NH), 8.20 (s, 2H, triazine-H).

- MS (ESI+) : m/z 141.13 [M+H]+, consistent with the molecular formula C5H7N3O2.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiosemicarbazide | 2,3-Butanedione | Acetic acid, reflux | 75–82 | 95 |

| Aminoguanidine | 2,3-Pentanedione | n-Butanol, 110°C | 68–74 | 92 |

| N-Methylation | Triazine-dione, MeI | NaOH/EtOH, 25°C | >90 | 99.5 |

| Mn-Catalyzed CDC | Triazine-dione, cyclopropanol | Mn(OAc)2, PhI(OAc)2, 25°C | 78 | 97 |

Industrial-Scale Considerations

The methylation route is favored for kilogram-scale production due to its high yield and simplicity. A patented protocol details the use of N,N-dimethylformamide as a solvent and sodium methoxide for controlled methyl group installation, achieving 91% yield on multi-kilogram batches. Critical steps include temperature control during methyl iodide addition and heptane recrystallization for impurity removal.

Applications and Derivatives

The compound serves as a precursor for antifungal agents and kinase inhibitors. Fluorinated analogs, synthesized via methods in, demonstrate enhanced bioactivity, though the parent structure remains pivotal in structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazine ring allows for substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

Medicinal Chemistry

Antimetabolite Activity

One of the primary research areas for 2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione is its potential as an antimetabolite . This compound exhibits structural similarities to nucleobases such as uracil, which allows it to interfere with nucleic acid metabolism. This interference can disrupt essential cellular processes like DNA replication and RNA transcription, making it a candidate for further investigation in cancer therapy and antiviral treatments .

Antimicrobial Properties

Studies have indicated that triazine derivatives possess antimicrobial properties. The ability of this compound to inhibit the growth of various pathogens suggests potential applications in developing new antimicrobial agents.

Organic Synthesis

Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various heterocyclic compounds due to its ability to participate in diverse chemical reactions. Its reactivity can be harnessed to create more complex molecular structures that are valuable in pharmaceuticals and agrochemicals .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : Often involves the reaction of appropriate precursors under controlled conditions.

- Cyclization Processes : These processes allow for the formation of the triazine ring structure essential for its biological activity .

Agricultural Chemistry

Herbicide Development

Research has suggested that triazine derivatives may exhibit herbicidal properties. The structural characteristics of this compound could be exploited in designing new herbicides that target specific plant metabolic pathways without affecting crops .

Several studies have been conducted to explore the applications of this compound:

- Antimetabolite Activity Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit nucleic acid synthesis in cancer cells. Results indicated a significant reduction in cell proliferation when treated with this compound .

- Synthesis of Novel Heterocycles : Research detailed in Organic Letters demonstrated how derivatives of this compound could be synthesized to yield compounds with enhanced biological activity against bacterial strains .

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The bioactivity of triazinediones is highly dependent on substituent patterns. Below is a comparative analysis:

Key Observations :

- Methyl Substituents : The 2,6-dimethyl derivative’s bioactivity is inferred from structural analogs. Methyl groups may enhance metabolic stability by resisting glucuronidation, a common issue with hydroxy-substituted derivatives (e.g., 6-hydroxy-triazinediones) . However, bulky substituents like naphthylmethyl (11h) improve DAAO inhibition potency, whereas branched methyl groups (e.g., 19e) reduce activity due to steric hindrance .

- Hydroxy vs. Amino Groups: 6-Azauracil (6-NH₂) exhibits antitumor effects by mimicking uracil and disrupting nucleic acid synthesis , while 6-hydroxy derivatives (e.g., 11h) target DAAO, an enzyme regulating D-serine levels in the brain .

Physicochemical Properties

- For example, logP values for 6-hydroxy derivatives are lower (e.g., 11h: logP ≈ 1.5), whereas methyl groups increase hydrophobicity .

- Solubility: Hydroxy-substituted triazinediones (e.g., 6-hydroxy) exhibit higher aqueous solubility, critical for intravenous administration. Methyl groups may reduce solubility, necessitating formulation optimization .

Metabolic Stability and Pharmacokinetics

- Resistance to Glucuronidation : Unlike 6-hydroxy derivatives, which undergo rapid O-glucuronidation, methyl-substituted analogs (e.g., 2,6-dimethyl) are metabolically stable, improving oral bioavailability .

- In Vivo Performance : Compound 11h (2-naphthylmethyl, 6-OH) demonstrated 83% oral bioavailability in mice, whereas methyl-substituted derivatives require further pharmacokinetic profiling .

Biological Activity

2,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (DMTD) is a member of the triazine family known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique triazine ring structure with diketone functional groups that contribute to its reactivity and potential therapeutic effects. Its structural similarity to nucleobases suggests possible roles in nucleic acid metabolism, making it a subject of interest in various biological studies.

Chemical Structure and Properties

The molecular formula of DMTD is , with a molecular weight of 166.17 g/mol. The compound's structure is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Stability | Stable under normal conditions |

This structure allows DMTD to mimic nucleobases like uracil, potentially interfering with cellular processes such as DNA replication and RNA transcription.

Antimetabolite Activity

Research indicates that DMTD exhibits antimetabolite activity , which can disrupt the synthesis of nucleic acids. This activity is primarily attributed to its structural resemblance to uracil, allowing it to interfere with nucleotide metabolism.

Anti-Inflammatory Properties

DMTD has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of triazines can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, certain synthesized derivatives demonstrated selective inhibition of COX-1 and COX-2 enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of DMTD have been evaluated against various cancer cell lines. In vitro studies report varying degrees of antiproliferative activity across different derivatives. For example:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| DMTD | Human Dermal Fibroblasts | 86.55 |

| DMTD | Breast Cancer Cells | 49.47 |

These results suggest that while some derivatives exhibit significant cytotoxicity, others may promote cell proliferation under certain conditions .

The mechanism by which DMTD exerts its biological effects is hypothesized to involve the following pathways:

- Inhibition of Nucleotide Synthesis : By mimicking uracil, DMTD may inhibit enzymes involved in nucleotide synthesis.

- COX Enzyme Inhibition : The compound potentially inhibits COX enzymes, reducing the production of pro-inflammatory mediators.

- Cell Cycle Disruption : DMTD may affect cell cycle progression in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMTD:

- Cell Viability Studies : A recent study assessed the viability of human dermal fibroblasts treated with DMTD derivatives, noting significant differences in IC₅₀ values among tested compounds .

- COX Inhibition Assays : Research comparing the selectivity of DMTD derivatives against COX-1 and COX-2 revealed that some compounds exhibited higher selectivity than established drugs like Meloxicam .

- Antioxidant Activity : Investigations into the antioxidant properties of DMTD derivatives showed moderate activity against free radicals using assays such as ABTS and DPPH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2,6-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted amines and carbonyl precursors. For example, triazine-dione derivatives are often synthesized by reacting methyl-substituted hydrazines with diketones under acidic or thermal conditions . Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel. Optimization of reaction stoichiometry and temperature is critical to minimize byproducts like unreacted intermediates or dimerized species .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the methyl group positions and triazine-dione backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) ensures purity and quantifies impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests:

- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC. Triazine-diones are typically stable in neutral pH but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Storage above 40°C may accelerate dimerization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of triazine-dione derivatives for pharmacological applications?

- Methodological Answer :

- Substituent Analysis : Replace methyl groups with halogens or aryl groups (e.g., 2,3-dichlorophenyl in lamotrigine impurities) to enhance bioactivity .

- Enzymatic Assays : Test inhibitory effects on nucleotide biosynthesis enzymes (e.g., dihydroorotate dehydrogenase), as seen with 6-azauracil derivatives .

- Pharmacophore Modeling : Use software like Schrödinger to identify critical hydrogen-bonding sites on the triazine-dione core .

Q. What analytical strategies are effective for identifying metabolites of this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ high-resolution tandem MS with electrospray ionization (ESI) to detect dealkylated or hydroxylated metabolites .

- Isotopic Labeling : Use C-labeled compounds to trace metabolic pathways in in vitro hepatocyte models .

- Data Interpretation : Cross-reference fragmentation patterns with databases like METLIN or HMDB .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., 5-HT receptors) based on analogs like FEMPT .

- MD Simulations : Run nanosecond-scale simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Tools like SwissADME evaluate solubility, bioavailability, and toxicity risks .

Q. What in vivo models are suitable for evaluating the pharmacological effects of this compound?

- Methodological Answer :

- Rodent Models : Test anticonvulsant activity in kainate-induced seizure models, analogous to lamotrigine impurity studies .

- Pharmacokinetics : Administer via intravenous/oral routes and measure plasma half-life using LC-MS. Triazine-diones often show moderate bioavailability due to limited water solubility .

- Toxicology : Conduct acute/chronic toxicity studies in zebrafish or rats, monitoring organ-specific effects (e.g., hepatotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.